molecular formula C16H17NO4S B7771438 2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate

2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate

Cat. No.: B7771438
M. Wt: 319.4 g/mol
InChI Key: SCLLKNCINRUDNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring.

Another approach involves the use of 2-aminophenol and 1-formyl-o-carborane in the presence of ferric chloride as a catalyst. This reaction is carried out in toluene at elevated temperatures (around 110°C) for an extended period (24 hours) to achieve high yields .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding benzoxazole-2,3-dione derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Phenylbenzoxazole: A similar compound with a phenyl group at the 2-position.

    2-Methylbenzoxazole: A similar compound with a methyl group at the 2-position.

Uniqueness

2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate is unique due to the presence of both methyl and phenyl groups, which enhance its biological activity and chemical reactivity. The methanesulfonate group also contributes to its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.CH4O3S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLLKNCINRUDNK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.CS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.